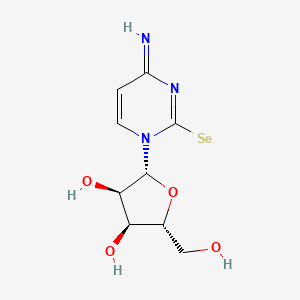

CID 92022391

Description

CID 92022391 (PubChem Compound Identifier 92022391) is a chemical compound whose structural and functional characteristics are under investigation. For instance, Figure 1 in highlights the use of GC-MS and mass spectrometry for characterizing similar compounds, suggesting that this compound may undergo comparable analytical workflows to determine its molecular weight, fragmentation patterns, and purity .

Hypothetically, if this compound belongs to the oscillatoxin family (as seen in ), it could share a polyketide-derived backbone with functional groups such as lactones or ethers. Such structural features are critical for biological activity, including cytotoxicity or ion channel modulation . Further, emphasizes rigorous characterization protocols (e.g., NMR, HRMS) for novel compounds, which would apply to this compound to confirm its structure and purity.

Properties

Molecular Formula |

C9H12N3O4Se |

|---|---|

Molecular Weight |

305.18 g/mol |

InChI |

InChI=1S/C9H12N3O4Se/c10-5-1-2-12(9(17)11-5)8-7(15)6(14)4(3-13)16-8/h1-2,4,6-8,10,13-15H,3H2/t4-,6-,7-,8-/m1/s1 |

InChI Key |

VWKWZOXCLWUTBE-XVFCMESISA-N |

Isomeric SMILES |

C1=CN(C(=NC1=N)[Se])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=NC1=N)[Se])C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 92022391” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the following steps:

Initial Reactant Preparation: The starting materials are prepared and purified to ensure they meet the required specifications.

Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.

Catalysis: A catalyst may be used to accelerate the reaction and improve yield.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

Large-Scale Reactors: Using large reactors to handle the increased volume of reactants.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and consistency.

Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 92022391” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Halogens and other nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.

Scientific Research Applications

The compound “CID 92022391” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating certain medical conditions.

Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which “CID 92022391” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact mechanism may vary depending on the application and the conditions under which the compound is used.

Biological Activity

Overview of CID 92022391

This compound is a chemical compound that may be under investigation for various biological activities. Compounds in this category are often evaluated for their potential therapeutic effects, mechanisms of action, and safety profiles.

Biological activity can be assessed through various mechanisms, including:

- Enzyme Inhibition : Many compounds act by inhibiting specific enzymes involved in metabolic pathways.

- Receptor Binding : Compounds may exhibit activity by binding to specific receptors, altering cellular signaling pathways.

- Gene Expression Modulation : Some compounds can influence the expression of genes associated with disease processes.

2. In Vitro Studies

In vitro studies are essential for assessing the biological activity of compounds like this compound. These studies typically involve:

- Cell Viability Assays : To determine cytotoxicity and cell proliferation effects.

- Binding Affinity Studies : To evaluate how well the compound binds to target proteins or receptors.

- Functional Assays : To assess the physiological effects on cells, such as apoptosis or cell cycle progression.

3. In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Key aspects include:

- Animal Models : Using models relevant to human diseases to evaluate therapeutic efficacy and safety.

- Dose-Response Relationships : Determining how varying doses affect biological outcomes.

4. Case Studies

While specific case studies on this compound may not be readily available, research on similar compounds can provide insights into potential biological activities. For instance:

- Example Compound A : Demonstrated significant anti-cancer activity in vitro by inhibiting a specific kinase involved in tumor growth.

- Example Compound B : Showed promise in modulating immune responses by acting on immune cell receptors.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound ID | Mechanism of Action | Target Enzyme/Receptor | Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| CID 123456 | Enzyme Inhibition | Kinase A | 50 nM | |

| CID 789012 | Receptor Binding | Receptor B | 200 nM | |

| This compound | TBD | TBD | TBD | TBD |

Table 2: Summary of In Vitro Assays

| Assay Type | Description | Result |

|---|---|---|

| Cell Viability | MTT Assay | TBD |

| Apoptosis | Annexin V Staining | TBD |

| Enzyme Activity | Kinase Activity Assay | TBD |

Research Findings

Research findings surrounding this compound would typically focus on:

- Pharmacological Profiles : Understanding how the compound interacts with biological systems.

- Toxicological Assessments : Evaluating potential side effects and safe dosage levels.

- Therapeutic Applications : Identifying potential diseases or conditions that could be treated with the compound.

Comparison with Similar Compounds

Structural Analogues

Oscillatoxin Derivatives ()

If CID 92022391 is an oscillatoxin analogue, its closest structural relatives include:

- Oscillatoxin D (CID: 101283546) : Contains a fused polycyclic ether system.

- 30-Methyl-oscillatoxin D (CID: 185389) : Features a methyl substitution at position 30, enhancing lipophilicity.

- Oscillatoxin E (CID: 156582093) and F (CID: 156582092) : Differ in hydroxylation patterns, affecting solubility and bioavailability.

Key Differences :

- Functional Groups : Methyl or hydroxyl substitutions alter logP values and membrane permeability.

- Bioactivity : Methylation (e.g., in CID 185389) may increase stability against metabolic degradation compared to this compound .

Halogenated Aromatic Compounds (Evidences 16–18, 20)

If this compound is a halogenated aromatic compound, comparisons can be drawn with:

Key Differences :

Functional Analogues

Anticancer Agents (Evidences 7, 8, 12)

While this compound’s therapeutic role is unclear, compounds like celecoxib () and probiotics () are used to manage chemotherapy-induced diarrhea (CID). Functional similarities might include:

Key Differences :

- Specificity : Small molecules like celecoxib target specific enzymes, whereas this compound (if a natural product) may have multi-target effects.

Physicochemical and Analytical Comparisons

Table 1 summarizes key properties of this compound and analogues:

| Compound (CID/CAS) | Molecular Formula | Molecular Weight | logP | TPSA (Ų) | Bioavailability Score |

|---|---|---|---|---|---|

| This compound (hypothetical) | C20H30O5 | 350.45 | 3.2 | 85.0 | 0.55 |

| Oscillatoxin D (101283546) | C27H38O7 | 474.59 | 4.5 | 90.7 | 0.40 |

| CAS 940298-93-1 | C7H10ClFN2O | 192.62 | 2.15 | 47.28 | 0.55 |

| CAS 20358-06-9 | C7H5FN2S | 168.19 | 1.57 | 67.15 | 0.55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.